Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate
Overview
Description
Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate is involved in various chemical syntheses and reactions. For example, it participates in the Wolff rearrangement catalyzed by Rh2(OAc)4, leading to the formation of methoxycarbonyl(4-methoxyphenyl) ketene. This ketene then adds to 2Н-azirines, causing the three-membered ring to open at the N–C(2) bond. This process yields 3,4-dihydro-2Н-pyrrol-2-one derivatives, which can further isomerize or add a water molecule depending on the product structure (Rostovskii et al., 2017).
Material Science Applications
In material science, related compounds have been synthesized and characterized for their potential applications. For instance, a polyester-type phthalonitrile cyano resin with a hyperbranched structure was developed, exhibiting promising thermal and rheological properties for use in high-temperature resistant and thermal protection materials (Wang et al., 2020).
Synthesis of Heterocycles
This compound also serves as a precursor in the synthesis of heterocyclic compounds. For example, its reactions with chloroacetone and ammonia, benzaldehyde and ammonia, and benzoquinone produce various cyclopropyl-substituted heterocycles, demonstrating its versatility in organic synthesis (Pokhodylo et al., 2010).
Properties
IUPAC Name |
methyl 3-cyano-3-(3,4-diethoxyphenyl)-2-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-4-20-12-7-6-10(8-13(12)21-5-2)11(9-16)14(17)15(18)19-3/h6-8,11H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROUHNMTUIUODM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C#N)C(=O)C(=O)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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